molecular formula C14H10FN B12849538 5-(3-Fluorophenyl)-1H-indole

5-(3-Fluorophenyl)-1H-indole

Cat. No.: B12849538
M. Wt: 211.23 g/mol
InChI Key: OXSVCUHCUFXQHU-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and indole.

    Condensation Reaction: The 3-fluoroaniline undergoes a condensation reaction with indole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

    Cyclization: The resulting intermediate undergoes cyclization to form the indole ring system.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-Fluorophenyl)-1H-indole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents on the phenyl ring are replaced by different groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-(3-Fluorophenyl)-1H-indole serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: The compound can be used as a ligand in catalytic reactions.

Biology:

Medicine:

Industry:

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

    5-(3-Chlorophenyl)-1H-indole: Similar in structure but with a chlorine atom instead of fluorine.

    5-(3-Bromophenyl)-1H-indole: Contains a bromine atom on the phenyl ring.

    5-(3-Methylphenyl)-1H-indole: Features a methyl group on the phenyl ring.

Uniqueness: The presence of the fluorine atom in 5-(3-Fluorophenyl)-1H-indole imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H10FN

Molecular Weight

211.23 g/mol

IUPAC Name

5-(3-fluorophenyl)-1H-indole

InChI

InChI=1S/C14H10FN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H

InChI Key

OXSVCUHCUFXQHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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